molecular formula C10H16O B1367084 4,4-Diethylcyclohex-2-enone CAS No. 35161-14-9

4,4-Diethylcyclohex-2-enone

Cat. No. B1367084
CAS RN: 35161-14-9
M. Wt: 152.23 g/mol
InChI Key: ZMNPBXGWZOROKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039644B2

Procedure details

A mixture of 2-ethylbutyraldehyde (12.3 mL, 100 mmol), methylvinylketone (5.6 mL, 67.3 mmol) and H2SO4 (0.07 mL) is stirred at 40° C. overnight. Another portion of methylvinylketone (5.6 mL, 67.3 mmol) and H2SO4 is added and stirring is continued at 40° C. for 2 d. The yellow solution is diluted with chloroform and the solvent is removed again under reduced pressure. The crude product is purified by vacuum distillation to give 4,4-diethyl-cyclohex-2-enone (10.7 g) as a colourless oil; Kp11 mbar=88° C.; 1H NMR (CDCl3): δ 6.71 (d, J=10.0 Hz, 1H), 5.92 (d, J=10.5 Hz, 1H), 2.42 (t, J=7.0 Hz, 2H), 1.84 (t, J=7.0 Hz, 2H), 1.57-1.40 (m, 4H), 0.87 (t, J=7.6 Hz, 6H).
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
methylvinylketone
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.07 mL
Type
reactant
Reaction Step One
Name
methylvinylketone
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH3:7])[CH:4]=O)[CH3:2].[CH3:8][C:9]([CH:11]=[CH2:12])=[O:10].OS(O)(=O)=O>C(Cl)(Cl)Cl>[CH2:1]([C:3]1([CH2:6][CH3:7])[CH2:4][CH2:8][C:9](=[O:10])[CH:11]=[CH:12]1)[CH3:2]

Inputs

Step One
Name
Quantity
12.3 mL
Type
reactant
Smiles
C(C)C(C=O)CC
Name
methylvinylketone
Quantity
5.6 mL
Type
reactant
Smiles
CC(=O)C=C
Name
Quantity
0.07 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
methylvinylketone
Quantity
5.6 mL
Type
reactant
Smiles
CC(=O)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
is stirred at 40° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued at 40° C. for 2 d
Duration
2 d
CUSTOM
Type
CUSTOM
Details
the solvent is removed again under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product is purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1(C=CC(CC1)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.